Ornidazole diol

Description

Properties

IUPAC Name |

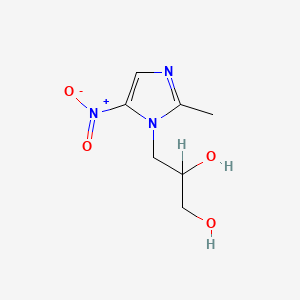

3-(2-methyl-5-nitroimidazol-1-yl)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O4/c1-5-8-2-7(10(13)14)9(5)3-6(12)4-11/h2,6,11-12H,3-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNYOVQUGLPEFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CC(CO)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00875679 | |

| Record name | 1-(2,3-DIOHPR)-2-ME-5-NO2IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62580-80-7 | |

| Record name | 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62580-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ro 11-2616 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062580807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,3-DIOHPR)-2-ME-5-NO2IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)-1,2-PROPANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IM5MUU9WNB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Ornidazole Diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornidazole, a potent 5-nitroimidazole antimicrobial agent, is widely used in the treatment of anaerobic bacterial and protozoal infections. Its metabolic fate and degradation pathways are of significant interest in drug development and quality control. A key related substance is Ornidazole diol, chemically known as 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol. This compound is a known metabolite and a potential impurity in Ornidazole formulations, arising from the hydrolysis of the parent drug. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available drug, Ornidazole. The first step involves the intramolecular cyclization of Ornidazole to form an epoxide intermediate, which is subsequently hydrolyzed to yield the desired diol.

Experimental Protocol

Step 1: Synthesis of 1-(2,3-Epoxypropyl)-2-methyl-5-nitroimidazole (Ornidazole Epoxide)

A solution of Ornidazole in 3 M aqueous sodium hydroxide is heated at 60–70 °C for 10–15 minutes. Upon cooling the solution to 0 °C, crystals of the epoxide intermediate are formed. The crude product is then purified by recrystallization from ethyl acetate.[1]

Step 2: Hydrolysis of Ornidazole Epoxide to this compound

The synthesized Ornidazole epoxide is heated in 85% formic acid for 15 hours to open the oxirane ring and form an intermediate formiate. The reaction mixture is evaporated to near dryness under reduced pressure. Water is added and subsequently distilled off, a process that is repeated twice. A 10% sodium hydroxide solution and a sufficient amount of methanol are added to the residue, and the mixture is heated at 100 °C for 1 hour to hydrolyze the formiate. The solvent is then evaporated under reduced pressure. The final product, this compound, is purified by recrystallization from ethyl acetate, affording a high purity product.[1]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are employed:

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol | [2] |

| CAS Number | 62580-80-7 | [2] |

| Molecular Formula | C7H11N3O4 | [2] |

| Molecular Weight | 201.18 g/mol | [2] |

| Melting Point | 103 °C | [1] |

| Purity | ~99.5% | [3] |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum of this compound shows characteristic signals confirming its structure. The proton on the imidazole ring (H-4) appears as a singlet at δ 8.01 ppm. The methylene protons of the N-CH₂ group exhibit diastereotopic splitting, appearing as doublets of doublets at δ 4.78 (J = 15.4, 2.6 Hz) and δ 4.32 (J = 15.4, 5.4 Hz). The methine proton of the CH(OH) group is observed as a multiplet at δ 3.39 ppm. The protons of the CH₂(OH) group appear as a broad triplet at δ 2.78 ppm and a multiplet at δ 2.47 ppm.[1]

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The broad band in the region of 3670–3580 cm⁻¹ is attributed to the O-H stretching vibrations of the two hydroxyl groups. The bands in the 2975–2860 cm⁻¹ range correspond to C-H stretching of the methylene and methyl groups. The strong absorption band around 1300–1255 cm⁻¹ is characteristic of the N-O stretching of the nitro group.[1]

Mass Spectrometry (MS)

Mass spectrometric analysis of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (201.18 g/mol ). The fragmentation pattern would likely involve the loss of water molecules from the diol moiety and cleavage of the propanediol side chain.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be utilized for the purity assessment of the synthesized this compound. A suitable method would employ a C18 column with a mobile phase consisting of a mixture of phosphate buffer and an organic modifier like methanol or acetonitrile.[4][5] Detection is typically carried out using a UV detector at a wavelength where the nitroimidazole chromophore exhibits strong absorbance, such as 318 nm.[4]

Biological Relevance and Metabolic Pathway

This compound is a known human metabolite of Ornidazole, designated as M4. The metabolic transformation occurs primarily in the liver. The proposed pathway involves an initial epoxidation of the Ornidazole side chain, likely catalyzed by cytochrome P450 enzymes, to form Ornidazole epoxide. This reactive intermediate is then hydrolyzed by epoxide hydrolase to the more stable this compound.[6]

Workflow and Pathway Diagrams

Caption: Synthesis workflow for this compound from Ornidazole.

Caption: Metabolic pathway of Ornidazole to this compound.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound and a comprehensive overview of its characterization. The provided data and methodologies are valuable for researchers in medicinal chemistry, drug metabolism, and pharmaceutical quality control. The synthesis route via the epoxide intermediate is efficient and yields a high-purity product. The spectroscopic and chromatographic data presented herein can serve as a reference for the identification and quantification of this important Ornidazole-related compound.

References

- 1. researchgate.net [researchgate.net]

- 2. echemi.com [echemi.com]

- 3. The Synthesis and Study of Profiles of the Ornidazole Impurities - Neliti [neliti.com]

- 4. rjptonline.org [rjptonline.org]

- 5. ijsra.net [ijsra.net]

- 6. Mammalian epoxide hydrolases in xenobiotic metabolism and signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biotransformation of Ornidazole: A Technical Guide to the Formation of its Diol Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the metabolic pathway leading to the formation of the diol metabolite of Ornidazole, a 5-nitroimidazole antimicrobial agent. The primary mechanism involves a two-step enzymatic process initiated by cytochrome P450-mediated epoxidation, followed by enzymatic hydrolysis of the resulting epoxide intermediate. This document details the enzymatic players, reaction kinetics, and experimental methodologies crucial for understanding and characterizing this significant biotransformation pathway. The information presented is intended to support further research, drug development, and a comprehensive understanding of Ornidazole's metabolic fate.

Introduction

Ornidazole is a third-generation 5-nitroimidazole derivative widely used for the treatment of protozoal and anaerobic bacterial infections. Like many xenobiotics, Ornidazole undergoes extensive metabolism in the liver prior to its excretion. Understanding the metabolic pathways of Ornidazole is critical for predicting its pharmacokinetic profile, potential drug-drug interactions, and toxicity. One of the key metabolic routes is the formation of a diol metabolite, 3-(-2-methyl-5-nitro-1-imidazolyl)-1,2-propanediol, also referred to as M4 or M6 in scientific literature[1][2][3]. This guide focuses on the mechanism of Ornidazole diol formation, a process of significant interest in drug metabolism studies.

The Two-Step Mechanism of this compound Formation

The conversion of Ornidazole to its corresponding diol is not a direct hydroxylation but rather a sequential two-step enzymatic process. The currently accepted mechanism involves an initial epoxidation of the propanol side chain, followed by the hydrolysis of the resulting epoxide intermediate to form the vicinal diol[2][3].

Step 1: Cytochrome P450-Mediated Epoxidation

The first and rate-limiting step in the formation of this compound is the oxidation of the parent drug to an epoxide intermediate, specifically 2′,3′-epoxy ornidazole (M3)[2][3]. This reaction is catalyzed by the cytochrome P450 (CYP) mixed-function oxidase system, which is primarily located in the endoplasmic reticulum of hepatocytes[4].

While the specific CYP isozyme responsible for Ornidazole epoxidation has not been definitively identified in dedicated recombinant enzyme studies, evidence from drug-drug interaction studies strongly suggests the involvement of the CYP3A subfamily, particularly CYP3A4 and/or CYP3A5 [5]. A study investigating the effect of ketoconazole, a potent inhibitor of CYP3A, on the pharmacokinetics of Ornidazole found a significant alteration in its clearance, pointing to CYP3A as a key enzyme in its metabolism[5].

dot

Step 2: Epoxide Hydrolase-Mediated Hydrolysis

The second step involves the enzymatic hydrolysis of the 2′,3′-epoxy ornidazole intermediate to form the final diol metabolite, 2′,3′-dihydrodiol ornidazole (M6)[2][3]. This reaction is catalyzed by epoxide hydrolases (EHs), which are responsible for the conversion of a wide range of epoxide-containing compounds to their corresponding diols[1][2][6][7][8].

There are two main forms of epoxide hydrolase in mammals: microsomal epoxide hydrolase (mEH) and soluble epoxide hydrolase (sEH)[1][2][6][7][8]. While the specific EH isozyme responsible for Ornidazole epoxide hydrolysis has not been definitively identified, the microsomal localization of the initial CYP-mediated epoxidation suggests that microsomal epoxide hydrolase (mEH) is the more likely candidate due to its proximity within the endoplasmic reticulum. mEH plays a crucial role in the detoxification of various xenobiotic epoxides[1].

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of ketoconazole on the pharmacokinetics of ornidazole--a possible role of p-glycoprotein and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Relative Importance of Soluble and Microsomal Epoxide Hydrolases for the Hydrolysis of Epoxy-Fatty Acids in Human Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Ornidazole Diol: A Comprehensive Technical Guide for Use as a Pharmaceutical Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Ornidazole Diol, a critical reference standard for the quality control of the widely used antimicrobial agent, Ornidazole. This compound, chemically known as 3-(2-methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol, is a primary degradation product and metabolite of Ornidazole. Its presence and quantity in pharmaceutical formulations are crucial indicators of the stability and purity of the final drug product. This document outlines the chemical and physical properties of this compound, provides a detailed analytical method for its quantification, describes its synthesis, and discusses its role in the quality assurance of Ornidazole.

Introduction

Ornidazole is a potent 5-nitroimidazole derivative with broad-spectrum activity against anaerobic bacteria and protozoa.[1] During the synthesis, formulation, and storage of Ornidazole, various impurities can arise, including its hydrolytic degradation product, this compound. Regulatory agencies worldwide mandate the identification and control of such impurities to ensure the safety and efficacy of pharmaceutical products. This compound serves as a certified reference standard for the accurate identification and quantification of this impurity in Ornidazole drug substances and formulations.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its use as a reference standard.

| Property | Value | Reference |

| Chemical Name | 3-(2-methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol | [2][3] |

| Synonyms | Ornidazole Impurity B, Ro 11-2616 | [4] |

| CAS Number | 62580-80-7 | [2][3] |

| Molecular Formula | C₇H₁₁N₃O₄ | [2][3] |

| Molecular Weight | 201.18 g/mol | [4] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water and polar organic solvents |

Synthesis of this compound

This compound is primarily formed through the hydrolysis of Ornidazole, particularly under alkaline conditions.[4] The synthesis of this compound as a reference standard involves the controlled hydrolysis of Ornidazole.

General Synthesis Protocol: Hydrolysis of Ornidazole

A solution of Ornidazole is subjected to alkaline hydrolysis using a suitable base, such as sodium hydroxide. The reaction progress is monitored by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the reaction mixture is neutralized, and the product is extracted with an appropriate organic solvent. The solvent is then evaporated, and the crude product is purified by recrystallization or column chromatography to yield pure this compound.

Diagram 1: Synthesis of this compound from Ornidazole

Caption: Synthetic pathway for this compound via hydrolysis of Ornidazole.

Analytical Characterization and Quantification

Accurate and precise analytical methods are paramount for the use of this compound as a reference standard. High-Performance Liquid Chromatography (HPLC) is the most common technique for its separation and quantification.

Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A validated stability-indicating RP-HPLC method can be employed for the determination of this compound in the presence of Ornidazole and other related substances.

| Parameter | Condition |

| Chromatographic Column | Symmetry shield RP18, 250 x 4.6 mm, 5µm |

| Mobile Phase | Phosphate buffer : Methanol (70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 318 nm (UV) |

| Injection Volume | 20 µL |

Diagram 2: Experimental Workflow for HPLC Analysis

Caption: Workflow for the quantification of this compound using RP-HPLC.

Spectral Data

The structural confirmation of this compound is achieved through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.0 | s | Imidazole ring proton |

| ~4.5 | m | -CH(OH)- |

| ~4.3 | m | -N-CH₂- |

| ~3.6 | m | -CH₂(OH) |

| ~2.5 | s | -CH₃ |

Note: The chemical shifts are approximate and may vary depending on the solvent and instrument used. More detailed 2D NMR studies are recommended for unambiguous assignment.

Table 2: FT-IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | O-H stretching (broad) |

| ~2950-2850 | C-H stretching (aliphatic) |

| ~1540 | N-O stretching (nitro group) |

| ~1370 | N-O stretching (nitro group) |

| ~1100-1000 | C-O stretching |

Note: The table provides characteristic absorption bands. A full spectrum analysis is necessary for complete identification.

Ornidazole Degradation Pathway

The primary degradation pathway of Ornidazole leading to the formation of this compound is hydrolysis. This reaction involves the nucleophilic substitution of the chlorine atom by a hydroxyl group.

Diagram 3: Hydrolysis of Ornidazole to this compound

Caption: Reaction mechanism for the formation of this compound.

Biological Activity and Signaling Pathways

This compound is primarily considered a process-related impurity and a degradation product of Ornidazole.[4] Extensive literature searches have not revealed any significant intended pharmacological activity or modulation of specific signaling pathways by this compound itself. Its main relevance in a pharmaceutical context is as an indicator of product quality and stability. The toxicological profile of Ornidazole degradation products is an area of ongoing research, with some studies suggesting that certain degradation products could have different toxicity profiles than the parent drug.[5]

Conclusion

This compound is an indispensable tool for the pharmaceutical industry in ensuring the quality, safety, and efficacy of Ornidazole-containing medicines. As a well-characterized reference standard, it enables the accurate monitoring of impurity levels, ensuring compliance with stringent regulatory requirements. This technical guide provides a comprehensive resource for researchers and analytical scientists working with Ornidazole, detailing the essential information required for the effective use of this compound as a pharmaceutical reference standard.

References

Spectroscopic Profile of Ornidazole Diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ornidazole diol, a known impurity and metabolite of the antimicrobial agent Ornidazole. The information presented herein is intended to support research, drug development, and quality control activities by providing detailed spectroscopic data and analytical methodologies.

Introduction

This compound, chemically known as 3-(2-methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol, is a significant related substance of Ornidazole. Its formation can occur through the hydrolysis of the parent drug, particularly under alkaline conditions. Accurate identification and characterization of such impurities are critical for ensuring the safety and efficacy of pharmaceutical products. This document collates available spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to facilitate its identification and quantification.

Spectroscopic Data

The following sections summarize the available spectroscopic data for this compound. The data has been compiled from scientific literature and chemical databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following table summarizes the reported proton chemical shifts for this compound.[1][2]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-4 (imidazole ring) | 8.01 | s (singlet) |

| N-CH₂ | 4.78 | dd (doublet of doublets) |

| N-CH₂ | 4.32 | dd (doublet of doublets) |

| CH (on diol) | 3.39 | m (multiplet) |

| CHO (on diol) | 2.78 | br. t. (broad triplet) |

| CHO (on diol) | 2.47 | m (multiplet) |

| CH₃ (imidazole ring) | 2.43 | s (singlet) |

Solvent: DMSO-d₆, Instrument Frequency: 400 MHz[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of hydroxyl, nitro, and imidazole functional groups.[1][2]

Table 2: IR Spectroscopic Data for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | 3670–3580 |

| C-H (aliphatic) | 2975–2950, 2885–2860 |

| NO₂ (nitro) | 1300–1255 |

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Chemical Formula | C₇H₁₁N₃O₄ |

| Molecular Weight | 201.18 |

| CAS Number | 62580-80-7 |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound, based on standard laboratory practices and information from related studies.

¹H NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically DMSO-d₆, and transferred to an NMR tube. The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

IR Spectroscopy

The IR spectrum is obtained using an IRAffinity-1S "Shimadzu" spectrophotometer or a similar instrument. The sample is prepared as a KBr pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a suitable technique for the analysis of this compound. The sample is dissolved in an appropriate solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer. The analysis can be performed in both positive and negative ion modes to obtain the molecular ion peak and study its fragmentation pattern.

Logical Relationships and Pathways

This compound is primarily formed from Ornidazole through hydrolysis. This transformation is a key degradation pathway, particularly in alkaline environments.

Caption: Formation of this compound from Ornidazole via hydrolysis.

References

Solubility profile of Ornidazole diol in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Ornidazole diol, a primary metabolite of the antimicrobial agent Ornidazole. Understanding the solubility of this compound is critical for its quantification in biological matrices, the development of analytical methods, and its synthesis and purification processes. This document outlines the known solubility of this compound in various solvents, provides a detailed experimental protocol for solubility determination, and visualizes the experimental workflow.

Introduction to this compound

This compound, chemically known as 3-(2-methyl-5-nitro-1H-imidazol-1-yl)-1,2-propanediol, is a significant metabolite of Ornidazole. Its physicochemical properties, particularly solubility, are of paramount importance for pharmaceutical researchers. Accurate solubility data is essential for a range of applications, from ensuring the purity of reference standards to designing appropriate solvent systems for analytical and preparative chromatography.

Quantitative Solubility Data

The solubility of this compound has been determined in a limited number of organic solvents. The available quantitative data is summarized in the table below. It is important to note that for certain solvents, achieving dissolution may require physical methods such as ultrasonication.

| Solvent | Temperature | Solubility (mg/mL) | Molar Solubility (mM) | Notes |

| Methanol | Not Specified | 125 | 621.33 | Ultrasonic assistance is required for dissolution[1][2]. |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 | 497.07 | Ultrasonic assistance is required. The use of new, non-hygroscopic DMSO is recommended[1][2]. |

Additionally, this compound has been formulated in mixed solvent systems for in vivo studies, indicating its solubility in these complex vehicles. For instance, a clear solution of at least 2.5 mg/mL was achieved in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[1].

Experimental Protocol for Equilibrium Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound using the widely accepted shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (analytical standard)

-

Solvents of interest (e.g., Methanol, DMSO, Ethanol, Acetonitrile, Water)

-

HPLC-grade water, acetonitrile, and methanol

-

Phosphate buffer (for mobile phase)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Temperature-controlled incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Pipette a known volume (e.g., 2 mL) of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker or on a vortex mixer within an incubator.

-

Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). The presence of undissolved solid material should be visually confirmed to ensure saturation[5][6].

-

-

Phase Separation:

-

After the equilibration period, remove the vials and allow them to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining undissolved solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

-

Quantification by HPLC:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of phosphate buffer and an organic modifier like acetonitrile or methanol. The exact ratio should be optimized for good peak shape and retention time. For example, a mobile phase of phosphate buffer:methanol (70:30 v/v) has been used for the analysis of Ornidazole and its impurities[7].

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Based on the UV absorbance spectrum of this compound. The parent compound, Ornidazole, has a λmax around 312-318 nm, which can be a starting point for optimization.

-

Injection Volume: 20 µL.

-

-

Analysis: Inject the filtered supernatant from the saturated solutions and the standard solutions into the HPLC system.

-

Calibration Curve: Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

-

Calculation: Determine the concentration of this compound in the saturated supernatant by interpolating its peak area on the calibration curve. The resulting concentration is the equilibrium solubility of this compound in that solvent at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in the solubility determination of this compound.

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Ornidazole CAS#: 16773-42-5 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. actapharmsci.com [actapharmsci.com]

A Comprehensive Technical Guide to the Forced Degradation of Ornidazole and the Formation of Ornidazole Diol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the forced degradation of Ornidazole, with a specific focus on the formation of its diol degradant. This document outlines detailed experimental protocols for stress testing, analytical methodologies for the identification and quantification of degradation products, and a summary of quantitative data from various studies. A workflow for a typical forced degradation study and the degradation pathway of Ornidazole to Ornidazole diol are also visually represented.

Introduction

Ornidazole, a 5-nitroimidazole derivative, is an important antimicrobial agent effective against anaerobic bacteria and protozoa.[1] As with any pharmaceutical compound, understanding its stability profile under various stress conditions is a critical aspect of drug development and formulation. Forced degradation studies, also known as stress testing, are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods. One of the key degradation products of Ornidazole, particularly under alkaline conditions, is this compound (1-(2,3-dihydroxypropyl)-2-methyl-5-nitroimidazole).[2][3][4][5][6] This guide delves into the methodologies to induce and analyze this degradation process.

Forced Degradation of Ornidazole: Experimental Protocols

Forced degradation studies on Ornidazole are typically performed under a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. These include acidic, basic, oxidative, thermal, and photolytic stress.

Alkaline Hydrolysis

Alkaline hydrolysis is a primary method for inducing the degradation of Ornidazole to this compound.

-

Procedure: A stock solution of Ornidazole (e.g., 1 mg/mL) is prepared in a suitable solvent like methanol or water. This solution is then treated with a sodium hydroxide (NaOH) solution of a specific normality (e.g., 0.1 N, 0.5 N, or 1 N). The mixture is then typically heated under reflux for a defined period (e.g., 15 minutes to 8 hours) at a specific temperature (e.g., 80°C).[1][7] After the specified time, the solution is cooled to room temperature and neutralized with an equivalent concentration of hydrochloric acid (HCl). The final volume is made up with a diluent, typically the mobile phase used for HPLC analysis. Samples are then subjected to analysis.

Acidic Hydrolysis

-

Procedure: An Ornidazole stock solution is treated with an acidic solution (e.g., 0.1 N HCl or 1 N HCl). The mixture is then refluxed for a specified duration (e.g., 4 hours).[8] Following the stress period, the solution is cooled and neutralized with a corresponding normality of NaOH. The sample is then diluted to a suitable concentration for analysis.

Oxidative Degradation

-

Procedure: Ornidazole solution is exposed to an oxidizing agent, typically hydrogen peroxide (H₂O₂). A common procedure involves treating the drug solution with 3% to 30% v/v H₂O₂.[1][8] The mixture is then kept at room temperature or heated for a specific period. The reaction is then stopped, and the sample is prepared for analysis.

Thermal Degradation

-

Procedure: Solid Ornidazole powder or a solution of the drug is subjected to elevated temperatures (e.g., 80°C) in a hot air oven for a defined period (e.g., 24 hours).[8] After the exposure, the sample is cooled, and a solution of a known concentration is prepared for analysis.

Photolytic Degradation

-

Procedure: A solution of Ornidazole is exposed to a light source, which can be a combination of UV and visible light, as per ICH Q1B guidelines. The exposure can be for a specific duration or until a certain level of degradation is achieved. A control sample is kept in the dark to differentiate between photolytic and thermal degradation.

Synthesis of this compound Reference Standard

For the accurate identification and quantification of the diol degradant, a pure reference standard is essential. This compound can be synthesized from Ornidazole.

-

Procedure: To a solution of Ornidazole (e.g., 22g) in water (e.g., 2000ml), a base such as sodium hydroxide (NaOH, e.g., 4g) or potassium hydroxide (KOH, e.g., 16.8g) is added.[9] The mixture is then heated with stirring to reflux and maintained at this temperature for approximately 10 hours.[9] After the reaction is complete, the solution is washed with distilled water, concentrated, and cooled to allow for crystallization. The resulting solid is filtered and dried in an oven to yield this compound.[9]

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the separation and quantification of Ornidazole and its degradation products.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in various ratios is commonly employed.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection is commonly performed at a wavelength between 310 nm and 318 nm.[10]

-

Quantitative Data Summary

The following tables summarize the quantitative data from forced degradation studies of Ornidazole under various conditions.

| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation of Ornidazole | Reference |

| Alkaline Hydrolysis | 0.1 M NaOH | 8 hours | 80°C | Significant (reaction was fast) | [1] |

| 0.5 N NaOH | 15 minutes | Reflux | Complete degradation | [7] | |

| Acidic Hydrolysis | 0.1 M HCl | 4 hours | Reflux | Stable | [8] |

| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temperature | 8% | [1] |

| 30% H₂O₂ | 24 hours | Room Temperature | 53% | [1] | |

| Thermal Degradation | Dry Heat | 24 hours | 80°C | Stable | [8] |

| Photolytic Degradation | Light Exposure | 4 hours | Room Temperature | Susceptible | [8] |

Note: The yield of this compound is not always explicitly quantified in all cited literature. Under strong alkaline conditions, it is the major degradation product.

Visualizations

Experimental Workflow for Forced Degradation Studies

Caption: Workflow of a forced degradation study of Ornidazole.

Signaling Pathway of Ornidazole Degradation to this compound

Caption: Proposed degradation pathway of Ornidazole to this compound.

Conclusion

This technical guide provides a detailed framework for conducting forced degradation studies of Ornidazole, with a particular emphasis on the formation of this compound. The provided experimental protocols, analytical methods, and quantitative data serve as a valuable resource for researchers and professionals in the pharmaceutical industry. Understanding the degradation pathways and the stability of Ornidazole is paramount for the development of robust and safe drug products. The visualization of the experimental workflow and degradation pathway offers a clear and concise summary of the processes involved.

References

- 1. Degradation of the antibiotic ornidazole in aqueous solution by using nanoscale zero-valent iron particles: kinetics, mechanism, and degradation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 3. Kinetic constants and transformation products of ornidazole during ozonation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. glpbio.com [glpbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Degradation of the antibiotic ornidazole in aqueous solution by using nanoscale zero-valent iron particles: kinetics, mechanism, and degradation pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. [PDF] The synthesis and study of profiles of the ornidazole impurities | Semantic Scholar [semanticscholar.org]

- 9. CN101239951B - 1-(2,3-dihydroxypropyl)-2-methyl-5-nitroimidazole compound and its preparation method and use - Google Patents [patents.google.com]

- 10. On the hydrolytic behavior of tinidazole, metronidazole, and ornidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Ornidazole diol CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ornidazole diol, a significant metabolite and impurity of the antimicrobial agent Ornidazole. This document details its chemical properties, synthesis, and analytical methodologies, presented in a format tailored for the scientific community.

Core Chemical Identity

This compound, systematically named 3-(2-methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol, is recognized by the CAS Number 62580-80-7 [1][2]. It is a primary degradation product of Ornidazole, particularly formed through hydrolysis in alkaline conditions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for researchers engaged in formulation development, stability studies, and analytical method development.

| Property | Value | Source |

| CAS Number | 62580-80-7 | [1][2] |

| Molecular Formula | C₇H₁₁N₃O₄ | [1] |

| Molecular Weight | 201.18 g/mol | [1] |

| Melting Point | 102.0-104.5 °C | [1] |

| Boiling Point | 512.8 °C at 760 mmHg | [1] |

| Solubility | Soluble in Methanol and DMSO | |

| Appearance | White to off-white solid | |

| Storage | Recommended storage at -20°C for long-term stability. |

Synthesis and Formation

This compound is primarily formed from the hydrolysis of Ornidazole. The process is particularly accelerated in basic environments. The logical pathway for the formation of this compound from Ornidazole is depicted below.

Caption: Formation pathway of this compound from Ornidazole.

Experimental Protocol: Alkaline Hydrolysis of Ornidazole

The following is a generalized experimental protocol for the formation of this compound via the alkaline hydrolysis of Ornidazole. This method is typically employed in stress testing studies to generate the impurity standard.

Objective: To hydrolyze Ornidazole to this compound for use as a reference standard or for degradation pathway studies.

Materials:

-

Ornidazole

-

0.5 M Sodium Hydroxide (NaOH) solution

-

Methanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

-

TLC developing chamber

-

Mobile phase: A suitable mixture such as Chloroform:Methanol (9:1 v/v)

-

UV lamp for visualization

Procedure:

-

Dissolve a known quantity of Ornidazole in a minimal amount of methanol.

-

Transfer the solution to a round-bottom flask.

-

Add an excess of 0.5 M NaOH solution to the flask.

-

Attach a reflux condenser and heat the mixture at 80°C.

-

Monitor the reaction progress using TLC. Spot the reaction mixture alongside a standard of Ornidazole on a TLC plate.

-

Develop the TLC plate in the chosen mobile phase.

-

Visualize the spots under a UV lamp. The reaction is complete when the spot corresponding to Ornidazole has disappeared, and a new, more polar spot corresponding to this compound is prominent.

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the solution with a suitable acid (e.g., dilute HCl) to a pH of approximately 7.

-

The product, this compound, can then be extracted from the aqueous solution using an appropriate organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by column chromatography or recrystallization.

Analytical Methodology: Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for the quantification of this compound. Below is a generalized workflow and a typical experimental protocol for its analysis.

HPLC Analysis Workflow

Caption: General workflow for the quantitative analysis of this compound by HPLC.

Experimental Protocol: HPLC-UV Method for Quantification

This protocol outlines a typical reversed-phase HPLC method for the quantitative determination of this compound.

Objective: To accurately quantify the amount of this compound in a sample.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A mixture of a phosphate buffer and a suitable organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by UV spectral analysis of this compound (typically around 310-320 nm).

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards at different concentrations.

-

-

Preparation of Sample Solution:

-

Accurately weigh the sample containing this compound.

-

Dissolve the sample in the mobile phase, using sonication if necessary to ensure complete dissolution.

-

Dilute the sample solution with the mobile phase to a concentration that falls within the range of the calibration standards.

-

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions in ascending order of concentration, followed by the sample solution(s). It is good practice to run a blank (mobile phase) injection first.

-

Record the chromatograms and the peak areas for this compound.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

-

Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (r²), which should be close to 1.

-

Using the peak area of this compound from the sample chromatogram and the equation of the calibration curve, calculate the concentration of this compound in the sample.

-

Express the final result as a percentage or in µg/mg of the original sample.

-

This technical guide provides foundational information for researchers and professionals working with Ornidazole and its related substances. The provided protocols are intended as a starting point and may require optimization based on specific laboratory conditions and analytical objectives.

References

An In-depth Technical Guide on the Hydrolysis of Ornidazole to Form Ornidazole Diol in Basic Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of ornidazole in basic solutions, a critical degradation pathway that leads to the formation of ornidazole diol. Understanding this process is paramount for the development of stable pharmaceutical formulations and for defining appropriate storage conditions. This document outlines the reaction mechanism, kinetics, and detailed experimental protocols for studying this degradation, supported by quantitative data and visual workflows.

Introduction

Ornidazole, a 5-nitroimidazole derivative, is an essential antimicrobial agent effective against anaerobic bacteria and protozoa.[1] Its chemical stability is a key factor in its therapeutic efficacy and shelf-life. Ornidazole is known to be susceptible to degradation under various stress conditions, including acidic and alkaline hydrolysis, oxidation, and photolysis.[2][3] Notably, in basic environments, ornidazole undergoes hydrolysis to yield this compound, often through an intermediate epoxide.[3][4] This guide focuses specifically on the mechanistic and practical aspects of this alkaline-driven hydrolysis.

Reaction Mechanism and Pathway

The hydrolysis of ornidazole in a basic solution is a significant degradation route. The reaction proceeds via an intramolecular nucleophilic substitution, where the hydroxyl group on the propanol side chain attacks the carbon atom bearing the chlorine atom. This results in the formation of a reactive epoxide intermediate (ornidazole-epoxide).[5][6] This intermediate is then subsequently hydrolyzed by the hydroxide ions in the basic medium to open the epoxide ring, forming the final product, this compound.[3][4] The degradation kinetics have been reported to follow a first-order reaction model.[4]

Caption: Hydrolysis pathway of Ornidazole in basic conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. Below are protocols for forced degradation and subsequent analysis.

This protocol describes the procedure to induce the hydrolysis of ornidazole under alkaline stress conditions.

-

Preparation of Ornidazole Solution: Accurately weigh and dissolve a known amount of ornidazole powder in a suitable solvent (e.g., methanol or water) to achieve a desired concentration (e.g., 1 mg/mL).[4]

-

Induction of Hydrolysis:

-

Neutralization: After the specified time, cool the solution to room temperature (if heated) and neutralize it with an equivalent concentration of hydrochloric acid (HCl) to a pH of approximately 7.0.[7][8]

-

Sample Preparation for Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration for analysis by HPLC.[9]

Caption: General workflow for forced degradation and HPLC analysis.

A validated, stability-indicating analytical method is required to separate and quantify ornidazole from its degradation products.

-

Chromatographic System: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is typically used.[2]

-

Column: A reversed-phase C18 column is effective for the separation.[2][10]

-

Mobile Phase: A mixture of water and acetonitrile is commonly employed. For instance, a ratio of 86:14 (v/v) water to acetonitrile has been successfully used.[2]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[7]

-

Detection: UV detection is performed at a wavelength where both ornidazole and its degradation products have significant absorbance, such as 310 nm or 311 nm.[2][7]

-

Analysis: The retention times of ornidazole and this compound are determined using reference standards. The peak areas are used to calculate the concentration and the extent of degradation.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the alkaline hydrolysis of ornidazole.

Table 1: Conditions for Forced Degradation of Ornidazole in Basic Solutions

| NaOH Concentration | Temperature | Duration | % Degradation | Reference |

| 0.5 N | Reflux | 15 min | Complete | [7] |

| 0.1 M | 80°C | 8 hours | Rapid | [4] |

| 0.5 N | 50°C | 5 hours | Significant | [9] |

| 0.1 N | Room Temp. | 6 hours | N/A | [8] |

| 0.5 N | Room Temp. | 6 hours | Complete | [8] |

Table 2: Typical HPLC Parameters for Analysis of Ornidazole and Its Degradation Products

| Parameter | Value | Reference |

| Column | C18 | [2][10] |

| Mobile Phase | Water:Acetonitrile (86:14, v/v) | [2] |

| Water:Acetonitrile (60:40, v/v) | [7] | |

| Flow Rate | 1.0 mL/min | [7] |

| Detection Wavelength | 310 nm | [2] |

| 311 nm | [7] | |

| Retention Time (Ornidazole) | 6.750 min | [10] |

Conclusion

The hydrolysis of ornidazole in basic solutions is a well-documented degradation pathway that proceeds through an epoxide intermediate to form this compound. The reaction kinetics are first-order, and the rate is significantly influenced by the concentration of the base and the temperature. The use of validated stability-indicating HPLC methods is essential for accurately monitoring this degradation and ensuring the quality and stability of ornidazole-containing pharmaceutical products. The information presented in this guide serves as a valuable resource for professionals involved in the research and development of robust drug formulations.

References

- 1. What is the mechanism of Ornidazole? [synapse.patsnap.com]

- 2. The ICH guidance in practice: stress degradation studies on ornidazole and development of a validated stability-indicating assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. neliti.com [neliti.com]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. ijpbs.com [ijpbs.com]

- 10. archives.ijper.org [archives.ijper.org]

Identification of Ornidazole Diol as a Process Impurity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification, formation, and analytical control of Ornidazole diol, a critical process-related impurity in the synthesis of the antimicrobial agent Ornidazole. Understanding the profile of this impurity is essential for ensuring the quality, safety, and efficacy of Ornidazole drug substances and products.

Introduction to Ornidazole and the Significance of Impurity Profiling

Ornidazole is a 5-nitroimidazole derivative with potent activity against protozoa and anaerobic bacteria. Its chemical name is 1-(3-chloro-2-hydroxypropyl)-2-methyl-5-nitroimidazole. The synthesis of Ornidazole typically involves the reaction of 2-methyl-5-nitroimidazole with epichlorohydrin. As with any synthetic pharmaceutical product, the manufacturing process can give rise to impurities that may impact the final product's quality and safety. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate stringent control over these impurities.

One of the key process impurities identified in the synthesis of Ornidazole is 3-(2-methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol, commonly referred to as this compound. This diol is structurally similar to Ornidazole and its presence must be carefully monitored and controlled.

Formation of this compound as a Process Impurity

The primary route for the formation of this compound is through the hydrolysis of an epoxide intermediate, 2-methyl-5-nitro-1-(oxiran-2-ylmethyl)-1H-imidazole, which is also a potential impurity in the synthesis of Ornidazole. The reaction of 2-methyl-5-nitroimidazole with epichlorohydrin proceeds via the opening of the epoxide ring of epichlorohydrin. Under certain process conditions, particularly in the presence of water, the epoxide intermediate can undergo hydrolysis to form the diol.

Additionally, Ornidazole itself can degrade under certain conditions to form this compound. This highlights the importance of controlling not only the synthesis but also the storage and formulation of Ornidazole to minimize the levels of this impurity.

Experimental Protocols

Synthesis of this compound Reference Standard

The synthesis of an this compound reference standard is crucial for its accurate identification and quantification in Ornidazole samples. The following protocol is based on the work of Leontiev et al. (2018).

Materials:

-

Ornidazole-epoxide

-

Methanol

-

Water

Procedure:

-

Dissolve Ornidazole-epoxide in a minimal amount of methanol.

-

Add an excess of water to the solution.

-

Heat the mixture at 100°C for a sufficient period to ensure complete hydrolysis of the epoxide.

-

Monitor the reaction by a suitable chromatographic technique (e.g., TLC or HPLC) until the disappearance of the Ornidazole-epoxide starting material.

-

After completion, evaporate the solvent under reduced pressure.

-

The resulting residue is this compound. Further purification can be achieved by recrystallization if necessary.

-

Confirm the structure of the synthesized this compound using spectroscopic techniques such as NMR and IR.

Analytical Method for Quantification of this compound

A validated stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the standard for the quantification of this compound in Ornidazole active pharmaceutical ingredient (API) and finished products.

Chromatographic Conditions (Example):

-

Column: Symmetry shield RP18, 250 x 4.6 mm, 5 µm

-

Mobile Phase: Phosphate buffer: Methanol (70:30 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 318 nm

-

Column Temperature: 25°C

-

Injection Volume: 20 µL

Method Validation: The analytical method must be validated according to ICH guidelines (Q2(R1)) to demonstrate its suitability for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

The following tables summarize the key properties of Ornidazole and its diol impurity, along with typical levels observed in pharmaceutical samples.

Table 1: Physicochemical Properties

| Property | Ornidazole | This compound |

| Chemical Name | 1-(3-chloro-2-hydroxypropyl)-2-methyl-5-nitroimidazole | 3-(2-methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol |

| Molecular Formula | C₇H₁₀ClN₃O₃ | C₇H₁₁N₃O₄ |

| Molecular Weight | 219.63 g/mol | 201.18 g/mol |

| CAS Number | 16773-42-5 | 62580-80-7 |

Table 2: Observed Impurity Levels in Ornidazole Samples

| Sample Type | Ornidazole-epoxide Content | This compound Content | Reference |

| Ornidazole Substance (API) | > 0.1% | Negligible | Leontiev et al. (2018) |

| Ornidazole Infusion Drug | Reduced to zero over time | Increased significantly (up to approx. 3%) | Leontiev et al. (2018) |

Structural Elucidation

The definitive identification of this compound relies on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural confirmation of this compound. The key proton signals are distinct from those of Ornidazole.

¹H NMR Data for this compound (400 MHz, DMSO-d₆):

-

δ 8.01 (s, 1H, H-4): Signal corresponding to the proton on the imidazole ring.

-

δ 4.78 (dd, J=15.4, 2.6 Hz, 1H, N-CH): Diastereotopic proton of the methylene group attached to the imidazole nitrogen.

-

δ 4.32 (dd, J=15.4, 5.4 Hz, 1H, NCH): The other diastereotopic proton of the methylene group.

-

δ 3.39 (m, 1H, CH): Methine proton of the diol moiety.

-

δ 2.78 (br. t., 1H, CHO): Methylene proton of the diol moiety.

-

δ 2.47 (m, 1H, CHO): The other methylene proton of the diol moiety.

-

δ 2.40 (s, 3H, CH₃): Signal for the methyl group on the imidazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its identity. The fragmentation of Ornidazole typically involves the loss of the side chain. A similar fragmentation pattern would be expected for this compound, with characteristic losses corresponding to its hydroxylated side chain.

Regulatory Perspective and Control Strategy

The control of impurities is a critical aspect of drug development and manufacturing, governed by regulatory guidelines such as ICH Q3A(R2) for new drug substances and Q3B(R2) for new drug products. These guidelines establish thresholds for the reporting, identification, and qualification of impurities.

-

Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

-

Identification Threshold: The level at which the structure of an impurity must be determined.

-

Qualification Threshold: The level at which an impurity must be assessed for its biological safety.

For this compound, a comprehensive control strategy should be implemented, encompassing:

-

Process Optimization: Fine-tuning the synthesis of Ornidazole to minimize the formation of the epoxide intermediate and its subsequent hydrolysis.

-

In-process Controls: Monitoring critical process parameters to ensure consistent product quality.

-

Raw Material Control: Ensuring the quality of starting materials, particularly 2-methyl-5-nitroimidazole and epichlorohydrin.

-

Specification Setting: Establishing an appropriate acceptance criterion for this compound in the final Ornidazole API and drug product specifications, based on toxicological data and batch analysis.

Conclusion

The identification and control of this compound as a process impurity are paramount for ensuring the quality and safety of Ornidazole. This technical guide has outlined the formation pathways, provided detailed experimental protocols for its synthesis and analysis, presented relevant data, and discussed the regulatory framework for its control. A thorough understanding of these aspects enables researchers and drug development professionals to implement effective control strategies, leading to the consistent production of high-quality Ornidazole.

Methodological & Application

Application Note: HPLC-UV Method for the Determination of Ornidazole Diol

Abstract

This application note details a robust and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of Ornidazole and its primary degradation product, Ornidazole diol. The developed method is precise, accurate, and specific, making it suitable for routine quality control and stability studies of Ornidazole in pharmaceutical formulations.

Introduction

Ornidazole is a 5-nitroimidazole derivative with antiprotozoal and anaerobic antibacterial properties.[1] During its synthesis and storage, impurities and degradation products can arise, which may affect the safety and efficacy of the final drug product. One of the major degradation products is this compound, which is formed through the hydrolysis of Ornidazole, particularly under alkaline conditions.[1] Therefore, a validated analytical method that can separate and quantify Ornidazole from its diol impurity is crucial for ensuring the quality of Ornidazole-containing pharmaceuticals. This application note presents a simple, isocratic reverse-phase HPLC-UV method for this purpose.

Experimental

Materials and Reagents

-

Ornidazole reference standard (Sigma-Aldrich or equivalent)

-

This compound reference standard (prepared as described below or sourced commercially)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Sodium Hydroxide (NaOH), 0.5M solution

-

Hydrochloric Acid (HCl), 1M solution

-

Ornidazole drug substance or product for analysis

Instrumentation

A standard HPLC system equipped with a UV-Vis detector was used.

-

HPLC System: Agilent 1260 Infinity II or equivalent

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Detector: UV-Vis Detector

-

Software: OpenLab CDS or equivalent

Chromatographic Conditions

-

Mobile Phase: Acetonitrile and Water (50:50, v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 310 nm[2]

-

Run Time: 15 minutes

Protocols

Preparation of this compound Standard

A stock solution of this compound can be prepared by forced degradation of Ornidazole under alkaline conditions.

-

Accurately weigh 50 mg of Ornidazole reference standard and transfer it to a 100-mL round-bottom flask.

-

Add 50 mL of 0.5M NaOH solution.

-

Reflux the mixture at 80°C for 15 minutes to induce complete degradation.[3]

-

Cool the solution to room temperature and neutralize it with 1M HCl.

-

Transfer the solution to a 100-mL volumetric flask and dilute to the mark with methanol. This solution contains the this compound. Complete degradation can be confirmed by TLC or by the disappearance of the Ornidazole peak in the HPLC chromatogram.[3]

Preparation of Standard Solutions

-

Ornidazole Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Ornidazole reference standard and dissolve it in 100 mL of methanol.

-

This compound Stock Solution (approx. 500 µg/mL): Use the solution prepared from the forced degradation protocol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to obtain concentrations ranging from 1 to 50 µg/mL for both Ornidazole and this compound.

Preparation of Sample Solutions

-

For Drug Substance: Accurately weigh about 100 mg of the Ornidazole drug substance, dissolve it in and dilute to 100 mL with methanol. Further dilute an aliquot of this solution with the mobile phase to obtain a final concentration of approximately 10 µg/mL.

-

For Tablet Formulation: Weigh and finely powder 20 tablets. Transfer an amount of the powder equivalent to 100 mg of Ornidazole to a 100-mL volumetric flask. Add about 70 mL of methanol, sonicate for 15 minutes, and then dilute to the mark with methanol. Filter the solution through a 0.45 µm syringe filter. Further dilute an aliquot of the filtrate with the mobile phase to a final concentration of approximately 10 µg/mL.

Data Presentation

The following tables summarize the expected quantitative data for the developed HPLC-UV method.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.1 |

| Theoretical Plates | ≥ 2000 | > 3000 |

| % RSD for Peak Area (n=6) | ≤ 2.0% | 0.8% |

| Resolution (Ornidazole & Diol) | > 1.5 | > 2.0 |

Table 2: Method Validation Summary

| Parameter | Ornidazole | This compound |

| Linearity Range (µg/mL) | 1 - 50 | 1 - 50 |

| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 |

| LOD (µg/mL) | 0.1 | 0.2 |

| LOQ (µg/mL) | 0.3 | 0.6 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 102.5% |

| Precision (% RSD) | ||

| - Intraday (n=6) | ≤ 2.0% | ≤ 2.0% |

| - Interday (n=6) | ≤ 2.0% | ≤ 2.0% |

Table 3: Typical Retention Times

| Compound | Retention Time (min) |

| This compound | ~ 3.5 |

| Ornidazole | ~ 5.8 |

Visualization

Caption: Experimental workflow for the HPLC-UV analysis of Ornidazole and this compound.

Conclusion

The developed HPLC-UV method is demonstrated to be simple, rapid, accurate, and precise for the simultaneous determination of Ornidazole and its diol impurity. The method is stability-indicating and can be effectively used for the quality control of Ornidazole in bulk drug and pharmaceutical dosage forms. The validation results confirm that the method adheres to the ICH guidelines for analytical method validation.

References

Application Note: Quantitative Analysis of Ornidazole Diol in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantitative analysis of Ornidazole diol, a major metabolite of the antimicrobial agent Ornidazole, in human plasma. The method utilizes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow, incorporating a simple protein precipitation step for sample preparation. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Ornidazole is a 5-nitroimidazole derivative widely used for the treatment of protozoal and anaerobic bacterial infections.[1][2][3][4] Following administration, Ornidazole is extensively metabolized in the liver, with one of the key metabolic pathways being hydrolysis to form this compound.[3][5] Accurate quantification of this metabolite is crucial for understanding the complete pharmacokinetic profile of Ornidazole and its potential clinical implications. This protocol outlines a validated LC-MS/MS method for the reliable determination of this compound in human plasma.

Metabolic Pathway of Ornidazole

Ornidazole undergoes hepatic metabolism to form several metabolites. The formation of this compound occurs via a hydrolysis pathway.[5]

Caption: Metabolic conversion of Ornidazole to this compound.

Experimental

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of this compound from human plasma.

-

To 100 µL of human plasma in a microcentrifuge tube, add 250 µL of acetonitrile.[1][6][7][8]

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[1][8]

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]

-

Reconstitute the dried residue in 75 µL of the mobile phase.[1]

-

Inject 5 µL of the reconstituted sample into the LC-MS/MS system.[1]

Liquid Chromatography

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | Capcell PAK MG C18 (100 x 4.6 mm, 5 µm)[1][6][7][8] |

| Mobile Phase | Acetonitrile and 10 mM Ammonium Acetate/Acetic Acid (100/0.01, v/v)[9] |

| Flow Rate | Isocratic |

| Injection Volume | 5 µL[1] |

| Column Temperature | Ambient |

| Run Time | 5.0 minutes[1][6][7][8] |

Mass Spectrometry

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1][3][6][7][8] |

| Scan Type | Multiple Reaction Monitoring (MRM)[3] |

| MRM Transition | Analyte specific (e.g., Ornidazole: m/z 220 → 128)[9] |

| Collision Energy | Optimized for specific analyte |

| Dwell Time | Optimized for specific analyte |

Note: Specific MRM transitions and collision energies for this compound should be optimized in the user's laboratory.

Experimental Workflow

Caption: LC-MS/MS workflow for this compound analysis.

Quantitative Data Summary

The described method is validated according to FDA and EMA guidelines.[1][6][7][8] The following table summarizes the typical performance characteristics.

Table 3: Method Validation Parameters

| Parameter | Ornidazole | Ornidazole Metabolites (Typical) |

| Linearity Range | 0.100 - 15.0 µg/mL[3] | Analyte Dependent |

| Lower Limit of Quantification (LLOQ) | 0.100 µg/mL[3] | Analyte Dependent |

| Precision (CV%) | ≤ 2.9%[3] | < 15% |

| Accuracy (%) | Within ±15% | Within ±15% |

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in human plasma using LC-MS/MS. The method is simple, rapid, and robust, making it well-suited for high-throughput analysis in a research setting. The provided workflow and parameters can be readily adapted for the user's specific instrumentation and requirements.

References

- 1. ovid.com [ovid.com]

- 2. What is the mechanism of Ornidazole? [synapse.patsnap.com]

- 3. Evaluation of Ornidazole Tablets Bioequivalence in Chinese Healthy Participants Under Fasted and Fed Conditions Using Pharmacokinetic Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 6. Simultaneous determination of ornidazole and its main metabolites in human plasma by LC-MS/MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Enantioselective determination of ornidazole in human plasma by liquid chromatography-tandem mass spectrometry on a Chiral-AGP column - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Ornidazole Diol in Pharmaceutical Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornidazole, a 5-nitroimidazole derivative, is a critical antimicrobial agent effective against protozoal and anaerobic bacterial infections. During its synthesis, formulation, and storage, Ornidazole can degrade, leading to the formation of impurities that may affect its efficacy and safety. One of the significant degradation products, particularly under alkaline conditions, is its diol metabolite, 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol. The presence and quantity of this impurity are critical quality attributes for Ornidazole-containing pharmaceutical products. This application note provides detailed protocols for the quantification of Ornidazole diol using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, in line with ICH guidelines.

Degradation Pathway of Ornidazole to this compound

Ornidazole is known to degrade in alkaline conditions through an intramolecular cyclization to form an epoxide intermediate, which subsequently hydrolyzes to the corresponding diol. This pathway underscores the importance of monitoring the diol impurity in stability studies.

Caption: Alkaline degradation pathway of Ornidazole to this compound.

Experimental Protocols

A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most suitable technique for the simultaneous determination of Ornidazole and its degradation products, including the diol.

Forced Degradation Studies

To establish the stability-indicating nature of the analytical method, forced degradation studies should be performed on the Ornidazole drug substance or product.

Protocol for Alkaline Degradation:

-

Prepare a stock solution of Ornidazole at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of mobile phase).

-

To a known volume of the stock solution, add an equal volume of 0.1 M sodium hydroxide (NaOH).

-

Heat the solution at 80°C for a specified period (e.g., 2, 4, 6, and 8 hours).[1]

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid (HCl), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

Other Stress Conditions (as per ICH Q1A(R2)):

-

Acid Hydrolysis: Use 0.1 M HCl at 80°C.

-

Oxidative Degradation: Use 3-30% hydrogen peroxide (H₂O₂) at room temperature.[1]

-

Thermal Degradation: Expose the solid drug to dry heat (e.g., 105°C).

-

Photolytic Degradation: Expose the drug solution and solid drug to UV and visible light.

HPLC Method for Quantification

The following HPLC method has been shown to be effective in separating Ornidazole from its degradation products, including the diol.

Chromatographic Conditions:

| Parameter | Specification |

| Column | Symmetry shield RP18, 250 x 4.6 mm, 5µm |

| Mobile Phase | Phosphate buffer: Methanol (70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 318 nm[2] |

| Injection Volume | 20 µL |

Preparation of Solutions:

-

Standard Solution: Accurately weigh and dissolve a known amount of Ornidazole and this compound reference standards in the mobile phase to prepare a standard solution of known concentration.

-

Sample Solution: For pharmaceutical formulations (e.g., tablets, injections), accurately weigh and powder a representative sample. Extract the drug and its impurities with a suitable solvent, sonicate, and filter. Dilute the filtrate with the mobile phase to fall within the linear range of the method.

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines for parameters including:

-